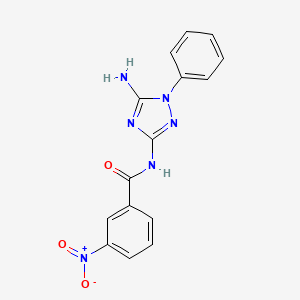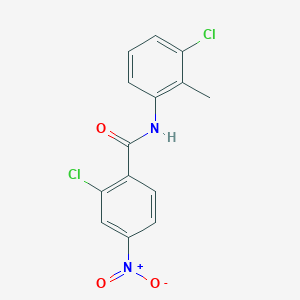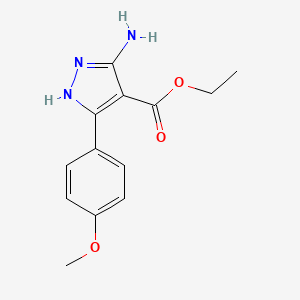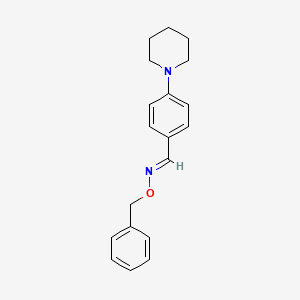![molecular formula C18H25N3O3 B5598420 1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)
1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is related to a class of chemicals that interact with serotonin receptors and has been studied for its potential effects and characteristics in various contexts. Its structure and function have implications in medicinal chemistry, particularly due to its interactions with the central nervous system.
Synthesis Analysis
The synthesis of related compounds typically involves the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide and exploration of different amide fragments to influence the compound's affinity towards certain receptors. For instance, increasing the lipophilicity of derivatives by annelation and/or saturation has been shown to increase affinity for 5-HT1A sites (Zhang, Wen, Tang, & Li, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by methods such as IR, 1H NMR, and single crystal X-ray diffraction, revealing details like crystal system, space group, unit cell dimensions, and crystallographically imposed symmetry centers (Zhang, Wen, Tang, & Li, 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to variations in their affinity and selectivity towards different receptors, such as 5-HT1A serotonin receptors and alpha 1-adrenergic receptors. Modifications to the chemical structure can significantly impact its biological activity and receptor selectivity (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Physical Properties Analysis
Physical properties, such as crystal structure, play a crucial role in the compound's behavior and interactions. The structure is often stabilized by van der Waals and dipole-dipole forces, with specific configurations and angles between different molecular rings affecting its overall shape and reactivity (Zhang, Wen, Tang, & Li, 2007).
Chemical Properties Analysis
The chemical properties of these compounds, including their affinity for certain receptors and the influence of structural modifications on their biological activity, have been extensively studied. For instance, variations in the alkyl chain length or the presence of certain moieties can significantly alter their interaction with 5-HT1A receptors, impacting their potential therapeutic applications (Orjales, Alonso-Cires, Labeaga, & Corcóstegui, 1995).
Aplicaciones Científicas De Investigación
5-HT1A Receptor Ligands and Alpha 1-Adrenergic Activity
New derivatives of 2-(methoxyphenyl)piperazine, including variations of 1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone, have been synthesized for their affinity to 5-HT1A receptors. These compounds were evaluated using radioligand binding assays, showing that certain structural modifications can enhance affinity for 5-HT1A sites and reduce antagonist activity at alpha 1-adrenergic receptors (Orjales et al., 1995).
Structural Modifications for Selectivity
Structural-affinity relationship studies of 1-(2-methoxyphenyl)piperazine derivatives have been conducted to achieve improved selectivity for 5-HT1A receptors over other receptors. Modifications such as replacing phthalimide moieties with substituted benzamides or alkyl amides resulted in retaining 5-HT1A affinity and improved selectivity (Raghupathi et al., 1991).
Synthesis and Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized, incorporating elements of 1-(2-methoxyphenyl)piperazine. These compounds exhibited good to moderate antimicrobial activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Environment-Sensitive Fluorescent Ligands
1-(2-Methoxyphenyl)piperazine derivatives have been synthesized with environment-sensitive fluorescent moieties for visualizing 5-HT1A receptors. These compounds display high receptor affinity and specific fluorescence properties, suggesting their utility in receptor imaging and research (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 1-(2-methoxyphenyl)piperazine have been evaluated for their ability to inhibit HIV-1 reverse transcriptase. These studies contribute to the development of new non-nucleoside inhibitors for HIV-1, showcasing the versatility of this chemical structure in therapeutic applications (Romero et al., 1994).
Synthesis of Piperazine-3-Ones
Research into the synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids has revealed methods to incorporate structures similar to 1-(2-methoxyphenyl)piperazine. These findings are significant for developing new pharmaceutical compounds (Veerman et al., 2003).
PPARpan Agonists
Synthesis of compounds related to 1-(2-methoxyphenyl)piperazine has led to the discovery of potent PPARpan agonists, indicating potential applications in metabolic disorders and inflammation (Guo et al., 2006).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-methylpiperidine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-19-10-6-5-8-15(19)18(23)20-11-12-21(17(22)13-20)14-7-3-4-9-16(14)24-2/h3-4,7,9,15H,5-6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYVOSMVCNWNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)


![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)